(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Overview
Description
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride is a chiral organic compound featuring a cyclopentane ring substituted with a pyrazole moiety and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanone and 1H-pyrazole.
Formation of Intermediate: Cyclopentanone undergoes a reductive amination with ammonia or an amine source to form cyclopentylamine.
Substitution Reaction: The cyclopentylamine is then reacted with 1H-pyrazole under basic conditions to form (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine.
Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for scale, yield, and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the cyclopentane ring, leading to various reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced pyrazole or cyclopentane derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its chiral nature.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its ability to bind to specific biological receptors.
Medicine
Drug Development: Investigated as a potential therapeutic agent for various conditions.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The cyclopentane ring provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(1H-imidazol-1-yl)cyclopentan-1-amine hydrochloride
- (1R,2R)-2-(1H-triazol-1-yl)cyclopentan-1-amine hydrochloride
Uniqueness
- Structural Features : The presence of the pyrazole ring distinguishes it from other similar compounds, providing unique electronic and steric properties.
- Chirality : The specific (1R,2R) configuration offers distinct interactions with chiral biological targets, enhancing its potential as a selective agent in research and therapeutic applications.
This comprehensive overview highlights the significance of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride in various scientific and industrial fields
Properties
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-7-3-1-4-8(7)11-6-2-5-10-11;/h2,5-8H,1,3-4,9H2;1H/t7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFUNXQBKBEWIW-SCLLHFNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N2C=CC=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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